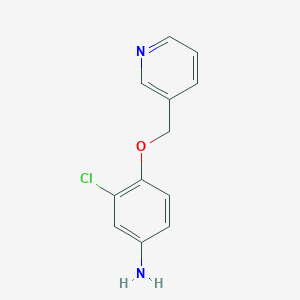
3-Chloro-4-(pyridin-3-ylmethoxy)aniline
Descripción general
Descripción
3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a chemical compound with the molecular formula C12H11ClN2O . It is also known as 3-chloro-4-[(pyridin-3-yl)methoxy]aniline dihydrochloride . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature . These derivatives have been synthesized and biologically evaluated for antitumor activities .Molecular Structure Analysis
The molecular weight of this compound is 234.68 . The InChI code for this compound is 1S/C12H11ClN2O.2ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, it is known that derivatives of this compound have been synthesized for biological evaluations .Physical And Chemical Properties Analysis
This compound is a solid substance that is typically stored at room temperature . The molecular weight of the compound is 234.68 , and its molecular formula is C12H11ClN2O .Aplicaciones Científicas De Investigación
1. Asymmetric Unit Structure in Fluazinam
- Application : 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a component in the structure of the fungicide fluazinam. It contributes to the asymmetry in the unit structure of fluazinam, affecting its functional and physical properties.
- Details : The compound forms part of the structure that links molecules into inversion dimers, which are further linked into chains, creating a three-dimensional network essential for its fungicidal activity.
- Reference : (Jeon, Kim, Lee, & Kim, 2013).
2. Corrosion Inhibition
- Application : The compound is used as a corrosion inhibitor, particularly for mild steel in acidic environments. It shows high efficiency in protecting metal surfaces.
- Details : It forms a protective film on the metal surface, preventing corrosion, as evidenced by surface analyses like atomic force microscopy and scanning electron microscopy.
- Reference : (Fernandes et al., 2019).
3. Structural and Vibrational Analysis
- Application : The compound has been studied for its structural and vibrational properties, which are crucial in various chemical and pharmaceutical applications.
- Details : Advanced computational methods like density functional theory are used to study its molecular structure, providing insights into its reactivity and interactions with other molecules.
- Reference : (Acosta-Ramírez et al., 2013).
4. Electric Dipole Moments Study
- Application : Research has investigated the electric dipole moments of the compound, contributing to the understanding of its electrical properties and interactions.
- Details : These studies are essential for applications in fields like molecular electronics and photonics, where precise control over molecular electric properties is crucial.
- Reference : (Cumper & Singleton, 1967).
5. Antioxidant and Enzyme Inhibitory Activities
- Application : Derivatives of this compound have been studied for their antioxidant and acetylcholinesterase inhibitory properties, relevant in therapeutic and biochemical research.
- Details : Certain derivatives exhibit good antioxidant activity and moderate enzyme inhibitory properties, making them potential candidates for drug development.
- Reference : (Vargas Méndez & Kouznetsov, 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, inhibiting its function and thus exerting its antitumor effects .
Mode of Action
This compound interacts with the BCR-ABL kinase through a process known as molecular docking . This involves the compound binding to the kinase, which inhibits its function and prevents it from promoting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of BCR-ABL kinase by this compound affects several biochemical pathways. Most notably, it impacts the pathways responsible for cell proliferation, migration, and invasion . By inhibiting these pathways, the compound can effectively slow the progression of diseases like CML .
Result of Action
As a result of its action on BCR-ABL kinase, this compound has significant anti-proliferative, anti-migratory, and anti-invasive effects . In fact, the antitumor activity of one derivative of this compound was found to be twice as potent as Imatinib, a commonly used drug for CML, on HL-60, K-562, MCF-7, and A498 cell lines .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Cellular Effects
Some derivatives of this compound have shown significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells .
Molecular Mechanism
Molecular docking studies of some derivatives have shown that they could interact with BCR-ABL kinase .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored at room temperature .
Propiedades
IUPAC Name |
3-chloro-4-(pyridin-3-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUUSUYPMJJHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

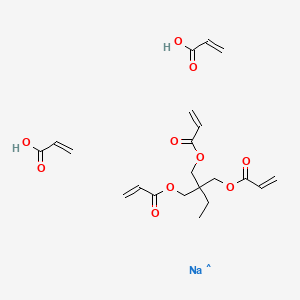
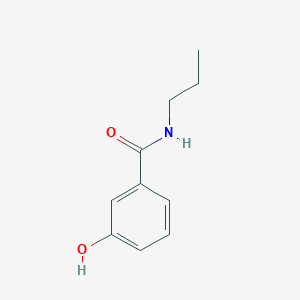
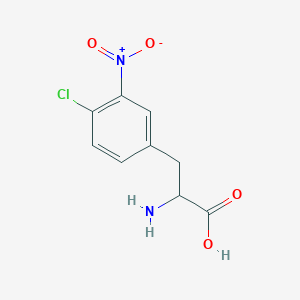
![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
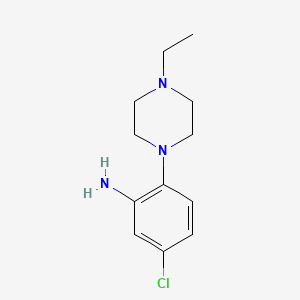
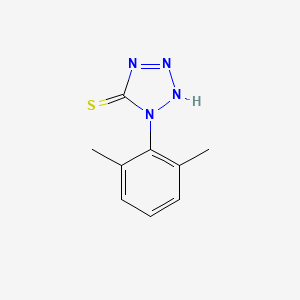


![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)
![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)
